

Introduction: The Significance of 2,3-Dimethylanthraquinone

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Compound of Interest

Compound Name: **2,3-Dimethylanthraquinone**

Cat. No.: **B181617**

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2,3-Dimethylanthraquinone is a substituted aromatic ketone built on the anthraquinone framework. Its rigid, planar structure and electron-accepting nature make it a valuable building block in various chemical applications. It serves as a key intermediate in the production of high-performance dyes and pigments, a photoinitiator in UV-curing systems, and a versatile reagent in the synthesis of complex organic molecules for pharmaceuticals.^{[1][2]} Furthermore, its derivatives are being explored for their electrochemical properties in energy storage systems.^{[1][2]}

Given its widespread use, a precise understanding of its physicochemical properties is paramount for process optimization, quality control, and the development of new applications. The melting and boiling points are fundamental thermal properties that serve as primary indicators of identity and purity.

Core Physicochemical Properties

A summary of the essential physicochemical data for **2,3-Dimethylanthraquinone** is presented below. These values form the baseline for its handling, characterization, and application.

Property	Value	Source(s)
CAS Number	6531-35-7	[3][4][5][6]
Molecular Formula	C ₁₆ H ₁₂ O ₂	[6][7][8][9]
Molecular Weight	236.27 g/mol	[6][7]
Appearance	Light orange to yellow to green, powder to crystal	[5][10]
Purity	Typically available as >95% or 98%	[3][11]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[8]

In-Depth Analysis of the Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this occurs over a very narrow range (typically <1°C). This property is, therefore, a robust criterion for both identification and purity assessment.

Reported Melting Point Values

The literature and supplier data for **2,3-Dimethylanthraquinone** are highly consistent, placing its melting point in a well-defined range. An early organic synthesis preparation reported a melting point of 209–210°C.[12] More recent commercial and database sources specify a slightly higher range.

Melting Point (°C)	Source(s)
210-212	[5][13]
210.8	[3]
209-210	[12]

This consistency confirms that 210-212°C is the accepted melting point for high-purity **2,3-Dimethylanthraquinone**.

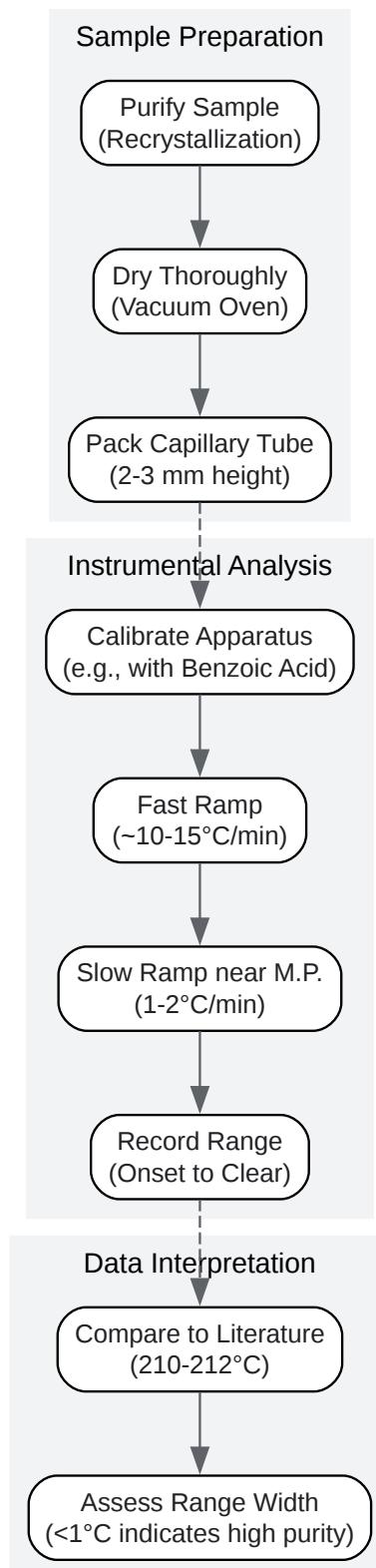
The Critical Role of Purity

The presence of impurities disrupts the crystal lattice of a solid, typically resulting in a lower and broader melting point range—a phenomenon known as melting point depression. The synthesis of **2,3-Dimethylanthraquinone** often involves a Diels-Alder reaction between 1,4-naphthoquinone and 2,3-dimethyl-1,3-butadiene, followed by oxidative dehydrogenation.[\[12\]](#) [\[14\]](#) Potential impurities could include unreacted starting materials or intermediates from the addition reaction.[\[12\]](#)

Therefore, a sharp melting point within the 210-212°C range is a strong indicator of successful purification.

Experimental Workflow for Accurate Melting Point Determination

The following diagram and protocol outline a self-validating system for determining the melting point of **2,3-Dimethylanthraquinone**.



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Caption: Workflow for precise melting point determination.

Protocol 1: Capillary Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus.

- **Sample Purification:** If the sample's purity is unknown or questionable, purify it via recrystallization. A suitable solvent system must be determined based on solubility tests. Given its solubility profile, ethanol or a mixture of ethanol and acetone could be effective.^[8] ^[12]
- **Sample Preparation:** Ensure the purified **2,3-Dimethylanthraquinone** is completely dry, as residual solvent will depress the melting point. Grind the crystalline solid into a fine powder.
- **Capillary Packing:** Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample tightly to a height of 2-3 mm. **Causality:** A tightly packed, small sample ensures uniform heat transfer.
- **Apparatus Calibration:** Before measurement, verify the apparatus's accuracy using a certified standard with a known melting point close to the target range (e.g., caffeine at ~238°C).
- **Rapid Scan (Optional):** Perform a quick determination with a fast ramp rate (10-15°C/min) to find the approximate melting temperature.
- **Accurate Measurement:** Using a fresh capillary, heat the apparatus rapidly to about 15-20°C below the approximate melting point. Then, decrease the ramp rate to 1-2°C/min. **Causality:** A slow heating rate ensures the sample and thermometer are in thermal equilibrium, preventing temperature lag and yielding an accurate reading.
- **Data Recording:** Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point. For pure **2,3-Dimethylanthraquinone**, this range should be narrow (e.g., 211.0-211.8°C).

Analysis of the Boiling Point

Unlike the melting point, the boiling point of **2,3-Dimethylanthraquinone** is not well-established through experimental data. This is common for high-molecular-weight organic

solids that have very high boiling points.

Estimated Boiling Point Values

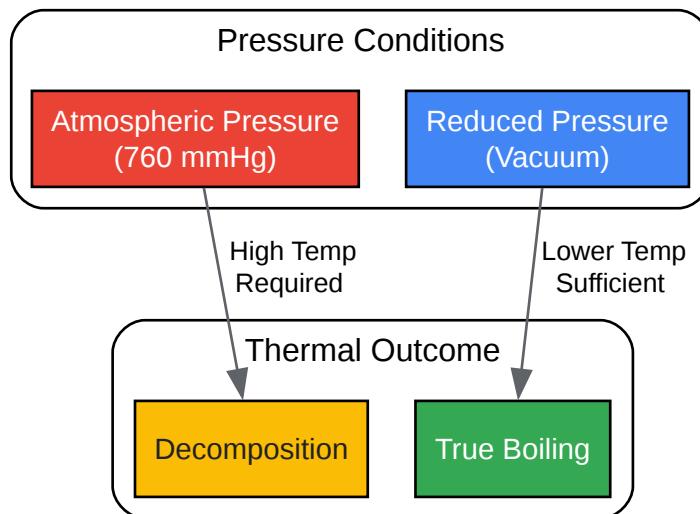
The available data are primarily computational estimates, which can vary significantly depending on the algorithm used.

Estimated Boiling Point (°C)	Source(s)
421 (at 760 mmHg)	[13]
338.73 (rough estimate)	[5][10]

It is critical to treat these values as theoretical approximations. At such high temperatures, organic molecules like **2,3-Dimethylanthraquinone** are highly susceptible to thermal decomposition, making experimental determination at atmospheric pressure impractical and unreliable.

Challenges in Experimental Determination

The primary challenge is the thermal stability of the compound. The energy required to bring the compound to its boiling point at atmospheric pressure may exceed the energy of its covalent bonds, leading to decomposition before boiling occurs.



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Caption: Relationship between pressure and thermal behavior.

Theoretical Protocol: Boiling Point Determination via Vacuum Distillation

To circumvent decomposition, the boiling point can be determined under reduced pressure. A lower external pressure requires a lower vapor pressure for boiling to occur, thus lowering the boiling temperature.

- Apparatus Setup: Assemble a microscale vacuum distillation apparatus. The setup must be meticulously sealed to maintain a stable, low pressure.
- Pressure Measurement: Connect a manometer to the system to accurately measure the internal pressure.
- Heating: Place a small, purified sample of **2,3-Dimethylanthraquinone** in the distillation flask. Heat the sample gently using a sand bath or heating mantle for uniform temperature distribution.
- Observation: Record the temperature at which the liquid boils and condensate forms consistently on the condenser at the measured stable pressure.
- Extrapolation: Use a pressure-temperature nomograph or the Clausius-Clapeyron equation to extrapolate the experimentally determined boiling point at reduced pressure to the theoretical boiling point at atmospheric pressure (760 mmHg). This remains an estimation but is grounded in experimental data.

Conclusion

This guide provides a detailed examination of the melting and boiling points of **2,3-Dimethylanthraquinone**. The melting point is a well-characterized and reliable parameter, consistently reported in the 210-212°C range, serving as a crucial indicator of identity and purity. In contrast, the boiling point is not experimentally established due to the compound's propensity for thermal decomposition at the high temperatures required for boiling at atmospheric pressure. The available boiling point values are computational estimates and should be used with caution. For practical applications and quality control, melting point

analysis via the detailed protocols provided herein is the recommended method for thermal characterization.

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